Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)-
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Overview
Description
Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- is a complex organic compound with the molecular formula C36H56O9 and a molecular weight of 632.8244 . This compound is characterized by its unique structure, which includes a triterpenoid backbone and a glycosidic linkage to a deoxy sugar moiety.
Preparation Methods
The synthesis of Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- involves multiple steps, starting from readily available triterpenoid precursors. The synthetic route typically includes:
Oxidation: of the triterpenoid precursor to introduce carboxylic acid groups at positions 27 and 28.
Glycosylation: to attach the 6-deoxy-alpha-L-galactopyranosyl moiety at the 3-position.
Purification: steps to isolate the desired product from reaction mixtures.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or aldehydes.
Substitution: The glycosidic linkage can be targeted for substitution reactions to introduce different sugar moieties or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying glycosylation reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Mechanism of Action
The mechanism of action of Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Enzyme inhibition: Inhibiting key enzymes involved in inflammatory or cancer-related pathways.
Gene expression modulation: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- can be compared with other similar compounds, such as:
Ursolic acid: A triterpenoid with similar anti-inflammatory and anticancer properties but lacking the glycosidic linkage.
Oleanolic acid: Another triterpenoid with comparable biological activities but different structural features.
Betulinic acid: Known for its anticancer properties, it differs in the position and type of functional groups.
The uniqueness of Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- lies in its specific glycosidic linkage and the presence of two carboxylic acid groups, which may contribute to its distinct biological activities .
Properties
CAS No. |
79982-61-9 |
---|---|
Molecular Formula |
C36H56O9 |
Molecular Weight |
632.8 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bR)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20+,22?,23-,24+,25-,26-,27-,28+,29+,33+,34-,35+,36-/m1/s1 |
InChI Key |
PUOQHFWXBKTHST-PYIBBUTPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)C)C)[C@H]2[C@H]1C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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